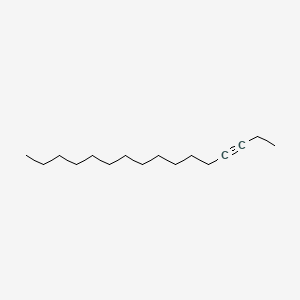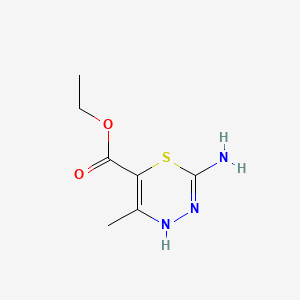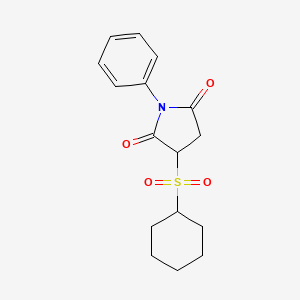
N-Phenyl-3-(cyclohexylsulfonyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenyl-3-(cyclohexylsulfonyl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C16H19NO4S and a molecular weight of 321.39136 g/mol . This compound is characterized by a pyrrolidine ring substituted with a phenyl group and a cyclohexylsulfonyl group. It is known for its versatile applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-3-(cyclohexylsulfonyl)pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with phenyl and cyclohexylsulfonyl substituents. The reaction conditions often include the use of appropriate solvents, catalysts, and temperature control to ensure the desired product yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-3-(cyclohexylsulfonyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
N-Phenyl-3-(cyclohexylsulfonyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research explores its potential therapeutic applications, including its role in drug discovery and development.
Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Phenyl-3-(cyclohexylsulfonyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to these targets, leading to various biological responses. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine-2,5-dione derivatives, such as:
- 3-Chloro-1-aryl pyrrolidine-2,5-diones
- Pyrrolizines
- Prolinol derivatives
Uniqueness
N-Phenyl-3-(cyclohexylsulfonyl)pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .
Properties
CAS No. |
77391-58-3 |
|---|---|
Molecular Formula |
C16H19NO4S |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
3-cyclohexylsulfonyl-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H19NO4S/c18-15-11-14(22(20,21)13-9-5-2-6-10-13)16(19)17(15)12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11H2 |
InChI Key |
FIVIUAMQNIPFDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CC(=O)N(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


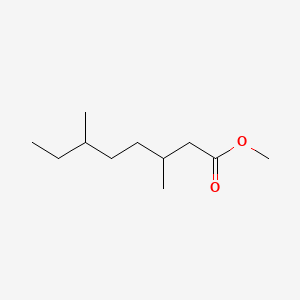
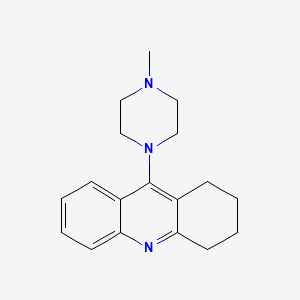
![4,6,7,8-Tetrabromo-1,2,3-trichlorodibenzo[b,d]furan](/img/structure/B13808030.png)

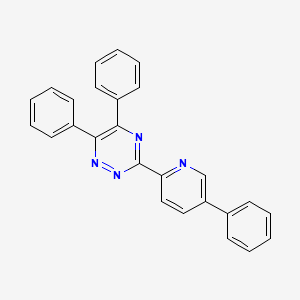
![(2E)-1,1,3-trimethyl-2-[(2E,4E,6E)-7-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e]indole;iodide](/img/structure/B13808038.png)
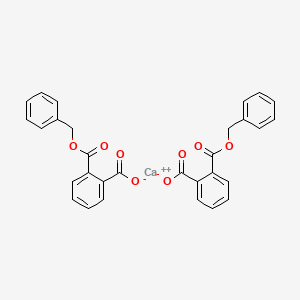
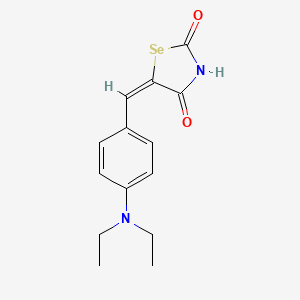

![Dibenzo[b,d]furan-3-sulfonic acid](/img/structure/B13808079.png)
